molecular formula C7H6N2 B1244164 2H-benzimidazole CAS No. 272-94-6

2H-benzimidazole

Cat. No.: B1244164
CAS No.: 272-94-6
M. Wt: 118.14 g/mol
InChI Key: NLMVLMCSXDIGSW-UHFFFAOYSA-N
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Description

2H-Benzimidazole, also known as 1H-benzimidazole or 1,3-benzodiazole, is a bicyclic heterocyclic aromatic compound. It consists of a benzene ring fused to an imidazole ring, with nitrogen atoms at the 1 and 3 positions. This compound is a white solid that appears in the form of tabular crystals and is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-Benzimidazole can be synthesized through several methods, the most common being the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction proceeds as follows:

C6H4(NH2)2+HC(OCH3)3C6H4N(NH)CH+3CH3OHC_6H_4(NH_2)_2 + HC(OCH_3)_3 \rightarrow C_6H_4N(NH)CH + 3CH_3OH C6​H4​(NH2​)2​+HC(OCH3​)3​→C6​H4​N(NH)CH+3CH3​OH

When aldehydes are used instead of formic acid, 2-substituted derivatives of benzimidazole are obtained .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic redox cycling, where aromatic 1,2-phenylenediamines react with various aldehydes under oxidative conditions. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 2H-Benzimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzimidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions can take place at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products:

Scientific Research Applications

2H-Benzimidazole and its derivatives have a wide range of applications in scientific research:

    Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.

    Biology: Serve as probes in biochemical assays and as inhibitors in enzymatic reactions.

    Medicine: Many benzimidazole derivatives are used as pharmaceutical agents, including antifungal, antiviral, and anticancer drugs.

    Industry: Employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2H-benzimidazole varies depending on its application:

Comparison with Similar Compounds

    Imidazole: Similar structure but lacks the fused benzene ring.

    Benzimidazole Derivatives: Compounds such as 2-substituted benzimidazoles, which have additional functional groups attached to the core structure.

Uniqueness: 2H-Benzimidazole is unique due to its fused ring structure, which imparts stability and allows for diverse chemical modifications. This makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

2H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMVLMCSXDIGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429529
Record name 2H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-94-6
Record name 2H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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